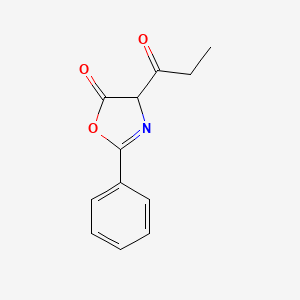

2-Phenyl-4-propanoyl-1,3-oxazol-5(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

85094-77-5 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-phenyl-4-propanoyl-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C12H11NO3/c1-2-9(14)10-12(15)16-11(13-10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |

InChI Key |

FLCGQLNXAQAXSM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1C(=O)OC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 4 Propanoyl 1,3 Oxazol 5 4h One and Its Analogues

Classical and Contemporary Approaches to Oxazol-5(4H)-one Synthesis

The foundational methods for constructing the oxazol-5(4H)-one ring have been refined over decades, leading to a variety of reliable synthetic routes. These classical methods often serve as the basis for more contemporary, optimized procedures.

Erlenmeyer-Plochl Condensation and its Variants in Oxazolone (B7731731) Formation

First described in 1883, the Erlenmeyer-Plochl reaction is a cornerstone of oxazolone synthesis. researchgate.net The classic iteration of this reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgwikipedia.orgchemeurope.com This process generates a 4-arylidene-2-substituted-5(4H)-oxazolone. For instance, the reaction of hippuric acid with benzaldehyde (B42025) yields (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one. researchgate.net

The mechanism proceeds via the cyclization of the N-acylglycine into a saturated 2-substituted-oxazol-5(4H)-one intermediate using acetic anhydride as a dehydrating agent. wikipedia.orgchemeurope.com This intermediate possesses acidic protons at the C4 position, enabling a subsequent condensation with an aldehyde to form the exocyclic double bond characteristic of Erlenmeyer azlactones. wikipedia.orgwikipedia.org

While the direct product of the aldehyde condensation is a 4-alkylidene derivative, the synthesis of the title compound, 2-Phenyl-4-propanoyl-1,3-oxazol-5(4H)-one, likely involves the acylation of the saturated intermediate, 2-phenyl-1,3-oxazol-5(4H)-one, at the C4 position. This intermediate is formed by the self-condensation of hippuric acid in acetic anhydride. chemeurope.comresearchgate.net

Numerous variants have been developed to improve yields, shorten reaction times, and broaden the substrate scope. These modifications often involve alternative catalysts and reaction conditions, including the use of different bases and solvents. jocpr.comresearchgate.net For example, catalysts such as zinc oxide, calcium acetate, and potassium phosphate (B84403) have been successfully employed. researchgate.net

Table 1: Selected Catalysts in the Erlenmeyer-Plochl Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

| Aldehyde | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Fused Sodium Acetate | Acetic Anhydride, 100°C, 2h | ~90% | researchgate.net |

| 4-Chlorobenzaldehyde | [bmIm]OH | Neat, 80°C, 20 min | 94% | jocpr.com |

| 4-Nitrobenzaldehyde | [bmIm]OH | Neat, 80°C, 15 min | 96% | jocpr.com |

| Benzaldehyde | ZnO | Acetic Anhydride, Stirring | High | researchgate.net |

| Benzaldehyde | Calcium Acetate | Solvent-free | High |

Cyclodehydration Reactions for this compound Precursors

The critical step in forming the oxazolone ring is the intramolecular cyclodehydration of an N-acyl amino acid. researchgate.netorganic-chemistry.org For the specific synthesis of this compound, a suitable precursor would be an N-benzoyl amino acid with a side chain that can be converted to the propanoyl group, or more directly, the acylation of 2-phenyl-oxazol-5(4H)-one.

The most common reagent used to effect this transformation is acetic anhydride, which acts as both a solvent and a dehydrating agent. wikipedia.orgnih.gov The reaction of an N-acyl amino acid with acetic anhydride leads to the formation of the five-membered azlactone ring through the elimination of a water molecule. wikipedia.org Other dehydrating agents, such as polyphosphoric acid (PPA) esters, have also been utilized, particularly in microwave-assisted syntheses of related cyclic iminoethers, demonstrating their utility in facilitating such cyclizations. organic-chemistry.org

The synthesis of oxazinone precursors, which are six-membered ring analogues, has been reported via the condensation of α-ketoesters and amino alcohols, followed by oxidation. nih.gov This highlights the general strategy of condensation followed by cyclization/oxidation as a viable pathway for related heterocycles.

Advanced Catalytic Systems and Reaction Conditions

Modern synthetic chemistry has introduced advanced catalytic systems and reaction conditions to enhance the efficiency, selectivity, and environmental friendliness of oxazolone synthesis.

Role of Acidic and Basic Catalysts in Oxazolone Cyclization

Both acidic and basic catalysts play a crucial role in the cyclization and subsequent condensation steps of oxazolone synthesis. In the traditional Erlenmeyer-Plochl reaction, a weak base like sodium acetate is used to deprotonate the acidic C4 methylene (B1212753) group of the initially formed saturated oxazolone, generating a nucleophile that attacks the aldehyde. wikipedia.orgehu.es

A variety of other bases have been explored to improve reaction efficiency. These include organic bases like triethylamine (B128534) and N,N-diisopropylethylamine, as well as inorganic bases such as potassium phosphate (K₃PO₄). nih.govacs.org The choice of base can be critical; for instance, in the reaction of aryl aldehydes with tosylmethyl isocyanide (TosMIC), using one equivalent of K₃PO₄ leads to oxazolines, while two equivalents promote the formation of oxazoles. nih.govacs.org Task-specific basic ionic liquids, such as 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), have been shown to be highly effective, acting as both a catalyst and a reaction medium, offering good yields, fast reactions, and the potential for catalyst recycling. jocpr.com

Acid catalysts are also employed in related cyclization reactions. Strong acids like sulfuric acid can protonate hydroxyl or epoxide groups, facilitating ring-closure reactions by creating better leaving groups and activating substrates for intramolecular nucleophilic attack. youtube.comyoutube.com Brønsted acids have been shown to trigger cascade cyclization reactions by cleaving C-N bonds to construct N,O-heterocycles. nih.gov

Microwave-Assisted Synthesis of Oxazol-5(4H)-ones

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved product yields. researchgate.netehu.es The synthesis of oxazol-5(4H)-ones and their derivatives is no exception. ijpsonline.com

Microwave-assisted protocols for the Erlenmeyer-Plochl reaction have been successfully developed. jocpr.com Furthermore, the synthesis of 5-substituted oxazoles from aryl aldehydes and TosMIC can be achieved in minutes with high yields using microwave irradiation in the presence of a base like K₃PO₄. nih.govacs.org For example, reacting benzaldehyde and TosMIC with K₃PO₄ in isopropanol (B130326) under microwave irradiation at 65°C for 8 minutes resulted in a 96% yield of 5-phenyloxazole. nih.gov Similarly, polyphosphoric acid (PPA) esters have been used as dehydrating agents in the microwave-assisted synthesis of 2-aryl-2-oxazolines, achieving high yields in short reaction times without the need for metal catalysts. organic-chemistry.org

Table 2: Examples of Microwave-Assisted Synthesis of Oxazole (B20620) Derivatives

| Reactants | Catalyst/Reagent | Solvent | MW Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Aldehyde, TosMIC | K₃PO₄ (2 equiv) | Isopropanol | 65°C, 350 W, 8 min | 5-Substituted Oxazole | up to 96% | nih.gov |

| Aryl Aldehyde, TosMIC | K₃PO₄ (1 equiv) | Isopropanol | 60°C, 280 W, 8 min | 4,5-Disubstituted Oxazoline (B21484) | up to 95% | acs.org |

| Amido Alcohols | PPA Esters | Chloroform | N/A | 2-Aryl-2-oxazolines | up to 95% | organic-chemistry.org |

Transition Metal Catalysis in Oxazolone Derivatization (e.g., Palladium-catalyzed methods)

While classical methods focus on constructing the oxazolone ring, transition metal catalysis, particularly with palladium, has become indispensable for the subsequent derivatization of the heterocyclic core. researchgate.net These methods allow for the introduction of a wide array of functional groups through C-H activation and cross-coupling reactions. nih.govacs.org

Palladium catalysts are highly effective for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, weakly fluorescent oxazolones can be orthopalladated via C-H bond activation by reacting with palladium(II) acetate. ehu.es The resulting palladacycles can be converted into various mononuclear derivatives that exhibit significantly amplified fluorescence, demonstrating a powerful method for modifying the photophysical properties of oxazolones. ehu.es

Palladium-catalyzed reactions can also be used to functionalize the phenyl ring substituent at the C2 position or other parts of the molecule. An efficient and regioselective palladium-catalyzed oxazoline-directed alkoxylation has been reported, showcasing the utility of the related oxazoline ring in directing C-H functionalization. nih.gov Although this example uses an oxazoline, the principle of using a heterocyclic directing group is applicable to the broader class of compounds. The development of such catalytic systems enables the synthesis of complex oxazolone analogues that would be difficult to access through traditional means. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 2-phenyl-4-propanoyl-1,3-oxazol-5-one | C₁₂H₁₁NO₃ |

| Hippuric Acid | 2-(benzoylamino)acetic acid | C₉H₉NO₃ |

| Acetic Anhydride | ethanoyl ethanoate | C₄H₆O₃ |

| Benzaldehyde | Benzaldehyde | C₇H₆O |

| (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | C₁₆H₁₁NO₂ |

| 2-Phenyl-1,3-oxazol-5(4H)-one | 2-phenyl-1,3-oxazol-5-one | C₉H₇NO₂ |

| Sodium Acetate | Sodium acetate | C₂H₃NaO₂ |

| Zinc Oxide | Zinc oxide | ZnO |

| Calcium Acetate | Calcium acetate | C₄H₆CaO₄ |

| Potassium Phosphate | Potassium phosphate | K₃PO₄ |

| Tosylmethyl isocyanide (TosMIC) | 1-((isocyanomethyl)sulfonyl)-4-methylbenzene | C₉H₉NO₂S |

| 1-n-butyl-3-methylimidazolium hydroxide | 1-butyl-3-methyl-1H-imidazol-3-ium hydroxide | C₈H₁₆N₂O |

Strategic Synthesis of this compound Precursors

The journey towards this compound begins with the synthesis of its essential precursors. This involves the formation of an amide bond between an α-amino acid and propanoic acid, followed by the activation of the resulting N-acyl-α-amino acid to facilitate subsequent cyclization.

Acylation Reactions Leading to N-Acyl-α-amino Acids

The initial step in the synthesis is the acylation of an α-amino acid with a propanoyl group to yield an N-propanoyl-α-amino acid. A widely employed method for this transformation is the Schotten-Baumann reaction. This reaction typically involves the use of an acyl chloride, in this case, propanoyl chloride, and an α-amino acid in the presence of a base, such as sodium hydroxide or sodium bicarbonate. ijirset.com The base serves to neutralize the hydrogen chloride that is generated during the reaction and to deprotonate the amino group of the amino acid, thereby increasing its nucleophilicity.

For instance, the synthesis of N-benzoyl amino acids, which are structurally analogous to N-propanoyl amino acids, has been extensively reported. nih.govscielo.org.mxscielo.org.mx These syntheses often involve the reaction of an amino acid with benzoyl chloride under basic conditions. A similar strategy can be applied for the synthesis of N-propanoyl-α-amino acids, where propanoyl chloride would be used as the acylating agent. The choice of the specific α-amino acid will determine the substituent at the C-4 position of the final oxazolone. For the synthesis of the parent compound, this compound, the starting amino acid would be α-aminobutyric acid.

The reaction conditions, such as temperature and the choice of solvent, can be optimized to maximize the yield and purity of the N-acyl-α-amino acid. While aqueous basic solutions are common, the use of green and recyclable catalysts like polyethylene (B3416737) glycol (PEG-400) has also been explored to improve the efficiency and environmental friendliness of the process. ijirset.com

Table 1: General Conditions for N-Acylation of α-Amino Acids

| Acylating Agent | Amino Acid | Base | Solvent | Catalyst | Reference |

| Propanoyl Chloride | α-Aminobutyric Acid | Sodium Bicarbonate | Water | None | ijirset.com |

| Benzoyl Chloride | Various Amino Acids | Sodium Hydroxide | Water | None | scielo.org.mxscielo.org.mx |

| Substituted Benzoyl Chloride | Various Amino Acids | Sodium Bicarbonate | Water/Ethanol | PEG-400 | ijirset.com |

Synthesis of N-Acyl-α-amino Acyl Chlorides as Intermediates

Following the synthesis of the N-acyl-α-amino acid, the next crucial step is the conversion of its carboxylic acid functionality into a more reactive acyl chloride. This activation is necessary to facilitate the subsequent intramolecular cyclization to form the oxazolone ring. Several reagents are commonly employed for this transformation, with thionyl chloride (SOCl₂) being a prevalent choice. sphinxsai.comgoogle.comprepchem.comyoutube.com

The reaction of an N-acyl-α-amino acid with thionyl chloride replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the corresponding N-acyl-α-amino acyl chloride. This reaction is often carried out in an inert solvent, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. prepchem.com Other chlorinating agents that can be used include phosphorus pentachloride (PCl₅) and oxalyl chloride. prepchem.com

For example, the conversion of phenoxyacetic acid to its acid chloride has been achieved by refluxing with thionyl chloride in benzene. sphinxsai.com Similarly, N-protected amino acids can be converted to their acyl chlorides. It is important to control the reaction conditions to avoid potential side reactions.

Table 2: Reagents for the Conversion of N-Acyl-α-amino Acids to Acyl Chlorides

| Reagent | Byproducts | Separation Method | Reference |

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Distillation | prepchem.comyoutube.com |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Fractional Distillation | prepchem.com |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Distillation | - |

Stereoselective Synthesis of Oxazolone Derivatives

The control of stereochemistry, particularly at the C-4 position of the oxazolone ring, is a significant challenge and a key area of interest in the synthesis of these heterocycles. The development of stereoselective methods allows for the preparation of enantiomerically pure or enriched oxazolone derivatives, which are valuable in asymmetric synthesis and for investigating biological activities.

Strategies for Control of Chirality at the C-4 Position in this compound

Achieving stereocontrol at the C-4 position of this compound requires a strategic approach, often involving the use of chiral auxiliaries. wikipedia.orgscielo.org.mxsigmaaldrich.comresearchgate.netrsc.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed.

One common strategy involves the use of chiral oxazolidinones as auxiliaries. wikipedia.orgsigmaaldrich.comrsc.org These auxiliaries, derived from readily available chiral amino alcohols, can be N-acylated with the desired acyl group. The chiral environment provided by the auxiliary then directs the diastereoselective enolization and subsequent reaction of the enolate. For the synthesis of C-4 acylated oxazolones, this would involve the formation of a chiral enolate from an N-acyl-oxazolidinone precursor, followed by acylation. However, the direct stereoselective C-acylation of oxazolone enolates is a less explored area compared to alkylation.

An alternative approach involves the diastereoselective acylation of a chiral oxazolone enolate. This would require the preparation of a chiral 2-phenyl-oxazol-5(4H)-one precursor, which could then be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with an acylating agent, such as propanoyl chloride, could proceed with diastereoselectivity, influenced by the existing stereocenter on the oxazolone ring. The choice of base, solvent, and reaction temperature would be critical in controlling the stereochemical outcome of this acylation step. youtube.com

Furthermore, the cyclization of an enantiomerically pure N-acyl-α-amino acid, prepared from a chiral α-amino acid, can also lead to a chiral oxazolone. nih.govnih.gov The cyclization step, typically carried out with a dehydrating agent like acetic anhydride, needs to be performed under conditions that minimize racemization at the α-carbon. nih.gov

Table 3: Strategies for Stereocontrol at C-4 of Oxazolones

| Strategy | Description | Key Considerations |

| Chiral Auxiliaries | Temporary incorporation of a chiral group (e.g., Evans oxazolidinone) to direct diastereoselective reactions. | Efficient introduction and removal of the auxiliary; high diastereoselectivity in the key bond-forming step. |

| Diastereoselective Acylation | Acylation of a pre-existing chiral oxazolone enolate. | Generation of a stable chiral enolate; control of enolate geometry; selection of appropriate acylating agent and reaction conditions. |

| Cyclization of Chiral Precursors | Cyclization of an enantiomerically pure N-acyl-α-amino acid. | Synthesis of the enantiopure precursor; minimization of racemization during cyclization. |

Chemical Reactivity and Transformation Pathways of 2 Phenyl 4 Propanoyl 1,3 Oxazol 5 4h One

Ring-Opening Reactions of the Oxazolone (B7731731) Core

The oxazolone ring of 2-Phenyl-4-propanoyl-1,3-oxazol-5(4H)-one is an activated anhydride (B1165640) derivative, making the C5 carbonyl group highly susceptible to nucleophilic attack. This reactivity is the basis for various ring-opening transformations, which are fundamental to the role of oxazolones as precursors for modified amino acids. rsc.orgresearchgate.netresearchgate.net The presence of the electron-withdrawing propanoyl group at the C4 position further enhances the electrophilicity of the ring carbonyl.

Alcoholysis and Aminolysis Mechanisms

The reaction of this compound with nucleophiles such as alcohols (alcoholysis) or amines (aminolysis) is a primary pathway for creating derivatives of N-benzoyl-2-aminobutanoic acid. These reactions proceed via a nucleophilic acyl substitution mechanism.

The general mechanism for these transformations is detailed below:

Nucleophilic Attack: The alcohol or amine nucleophile attacks the highly electrophilic C5 carbonyl carbon of the oxazolone ring. This step leads to the formation of a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate collapses, cleaving the endocyclic C5-O1 bond. This step is driven by the reformation of a carbonyl group and the stability of the resulting alkoxide or amide.

Proton Transfer: A subsequent proton transfer step neutralizes the intermediate to yield the final product. In the case of alcoholysis, this results in an ester, while aminolysis yields an amide.

Studies on related azlactone-functionalized polymers confirm that 4-acyl substituted azlactones maintain high reactivity with primary amines and alcohols, often proceeding rapidly under mild conditions. acs.orgnih.gov The rate and efficiency of these reactions can be influenced by the basicity and steric hindrance of the incoming nucleophile. rsc.org For example, kinetic studies on the aminolysis of related carbonate systems show a strong dependence on the pKa of the amine, indicating that more basic amines generally react faster. rsc.org

Table 1: Products of Alcoholysis and Aminolysis

| Reactant | Nucleophile (R-XH) | Reaction Type | Product |

|---|---|---|---|

| This compound | Methanol (CH₃OH) | Alcoholysis | Methyl 2-benzamido-3-oxopentanoate |

| This compound | Benzylamine (BnNH₂) | Aminolysis | N-benzyl-2-benzamido-3-oxopentanamide |

| This compound | Aniline (PhNH₂) | Aminolysis | 2-Benzamido-3-oxo-N-phenylpentanamide |

Hydrolytic Cleavage and Derivative Formation

Hydrolysis of the oxazolone ring represents another key ring-opening pathway, typically yielding an α-keto acid derivative. This reaction is often catalyzed by base. researchgate.net The process mirrors alcoholysis and aminolysis, with water acting as the nucleophile. The initial product is the N-acylated keto acid, specifically 2-benzamido-3-oxopentanoic acid.

However, the stability of the resulting product is crucial. Studies on related 5-hydroxyoxazole-4-carboxylic acids (the enol tautomer of a C4-carboxylated oxazolone) have shown that these structures can be unstable towards both hydrolytic ring-opening and subsequent decarboxylation. nih.gov In the case of this compound, the initial hydrolysis product, a β-keto acid, is also susceptible to decarboxylation under certain conditions, which could lead to the formation of 1-(benzamido)butan-2-one.

Cycloaddition Reactions Involving the Exocyclic Double Bond and Oxazolone Ring

The potential for this compound to participate in cycloaddition reactions is intrinsically linked to its tautomeric forms. Tautomerization to its enol isomer, 5-hydroxy-2-phenyl-4-(prop-1-en-1-yl)-1,3-oxazole, creates a conjugated system that can act as a diene in Diels-Alder reactions or as a precursor to 1,3-dipoles for other cycloadditions.

Diels-Alder Reactions and Intramolecular Variants

For the title compound to participate as a diene in a Diels-Alder reaction, it must first exist in its enol tautomer. This enol form possesses a 1-oxa-3-azadiene system embedded within the oxazole (B20620) ring. The reaction would then involve a [4+2] cycloaddition with a dienophile, such as an alkene or alkyne. organic-chemistry.orgyoutube.com

However, the involvement of 4-carbonyl substituted oxazoles in Diels-Alder reactions is not straightforward. Research has shown that oxazoles with a carbonyl function at the C4 position are often susceptible to a competing thermal process known as the Cornforth rearrangement. researchgate.net This rearrangement can be more favorable than the desired cycloaddition. There are very few successful examples of intermolecular Diels-Alder reactions of 4-carbonyl oxazoles with dienophiles. researchgate.net If the reaction were to proceed, it would likely require an electron-poor dienophile to facilitate the overlap between the dienophile's LUMO and the oxazole's HOMO, characteristic of a normal electron demand Diels-Alder reaction. organic-chemistry.org

An alternative pathway is the hetero-Diels-Alder reaction, where the carbonyl group of the propanoyl substituent could potentially act as a dienophile with a suitable diene. wikipedia.org

1,3-Dipolar Cycloadditions for Heterocycle Construction

Oxazolones are well-established precursors for generating mesoionic oxazolones, commonly known as münchnones, which are a class of 1,3-dipoles. rsc.orgthieme-connect.com These species are essentially cyclic carbonyl ylides. The formation of the münchnone from this compound would typically be promoted by a Lewis acid or acetic anhydride, which facilitates the tautomerization and formation of the dipolar species.

Once formed, this 1,3-dipole can react with a variety of dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition reaction to construct new five-membered heterocyclic rings. thieme-connect.comnih.gov This powerful transformation allows for the stereoselective synthesis of complex scaffolds like pyrrolines and other nitrogen-containing heterocycles. researchgate.net The reaction of the münchnone derived from the title compound with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would proceed as follows:

Dipole Formation: The oxazolone reacts with a promoter (e.g., Lewis acid) to form the corresponding mesoionic oxazolone (münchnone).

Cycloaddition: The münchnone undergoes a concerted [3+2] cycloaddition with the dipolarophile.

Adduct Formation: A primary cycloadduct is formed, which may be stable or undergo further reactions, such as the elimination of CO₂, to yield a more stable aromatic heterocycle like a pyrrole (B145914).

Rearrangement Reactions and Tautomerism

The chemical behavior of this compound is fundamentally influenced by tautomerism. The compound can exist in equilibrium between its keto form (the oxazolone) and its enol form (a 5-hydroxyoxazole). nih.gov

Keto-Enol Tautomerism: The C4 proton is acidic (pKa ≈ 9) due to the stabilization of the resulting conjugate base, an oxazole enolate, which possesses aromatic character. researchgate.netnih.gov While oxazolones typically exist predominantly in the keto form, the presence of the C4-propanoyl group helps to stabilize the enol tautomer, 5-hydroxy-2-phenyl-4-(prop-1-en-1-yl)-1,3-oxazole, through the formation of an extended conjugated system and potential intramolecular hydrogen bonding. nih.gov This equilibrium is crucial as the enol form is the reactive species in several key transformations, including certain cycloadditions and electrophilic substitutions.

Table 2: Tautomeric Forms of the Compound

| Tautomer | Systematic Name | Key Structural Feature |

|---|---|---|

| Keto Form | This compound | Saturated C4, exocyclic ketone |

| Enol Form | (Z/E)-5-hydroxy-2-phenyl-4-(prop-1-en-1-yl)-1,3-oxazole | Aromatic oxazole ring, enol hydroxyl at C5 |

Rearrangement Reactions: The oxazolone scaffold is known to undergo specific rearrangement reactions. One of the most relevant for 4-carbonyl substituted oxazoles is the Cornforth rearrangement . This thermal reaction involves the cleavage of the C5-O1 and C2-N3 bonds and subsequent reformation to produce a new, isomeric oxazolone. researchgate.net This process can compete with other high-temperature reactions like the Diels-Alder cycloaddition.

Another potential transformation is a Claisen-type rearrangement, which has been noted for certain oxazole systems, although it is less common. thieme-connect.com This would involve the enol tautomer and would lead to a C-C bond formation at the C4 position, resulting in a more complex rearranged structure.

Investigation of Ring-Chain Tautomerism in Oxazol-5(4H)-ones

Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in understanding the reactivity of oxazolones. libretexts.org While ring-chain tautomerism is a known phenomenon in certain heterocyclic systems, the structural features of this compound make keto-enol tautomerism the predominant equilibrium. masterorganicchemistry.com

The propanoyl group at the C-4 position creates a 1,3-dicarbonyl-like system. The methylene (B1212753) (CH₂) group situated between the ring carbonyl (C=O at C-5) and the propanoyl carbonyl is activated, rendering its protons acidic. libretexts.org Deprotonation of this α-carbon leads to the formation of a resonance-stabilized enolate. Subsequent protonation on the oxygen atom of the C-5 carbonyl results in the formation of an enol tautomer. libretexts.org

This keto-enol equilibrium is critical as the enol form is a key reactive intermediate. masterorganicchemistry.com The stability of the enol tautomer is significantly enhanced by two main factors:

Conjugation: The newly formed C=C double bond in the enol is conjugated with the C=N double bond of the oxazolone ring and the phenyl group at C-2, providing extended electronic delocalization. libretexts.org

Intramolecular Hydrogen Bonding: A stabilizing intramolecular hydrogen bond can form between the hydroxyl group of the enol and the oxygen atom of the propanoyl carbonyl. libretexts.orgyoutube.com

This equilibrium strongly favors the enol form in many conditions, which dictates the compound's propensity to act as a nucleophile at the C-4 position in various reactions. masterorganicchemistry.com The interconversion can be catalyzed by both acids and bases. youtube.com Under acidic conditions, the carbonyl oxygen is protonated, facilitating the removal of an α-hydrogen by a weak base. youtube.com In basic conditions, a base directly removes the acidic α-hydrogen to form the enolate intermediate. youtube.com

Intramolecular Rearrangements and Their Mechanistic Elucidation

The oxazolone ring and its substituents can undergo several types of intramolecular rearrangements, leading to diverse structural isomers. These transformations can be induced thermally, photochemically, or under specific catalytic conditions.

One significant rearrangement pathway is intramolecular acyl migration. researchgate.netresearchgate.net In this compound, this can involve the transfer of the propanoyl group. A plausible mechanism is the O-N acyl shift, a well-documented process in peptide and medicinal chemistry. nih.govnih.gov This rearrangement typically proceeds under mild aqueous conditions and involves the nucleophilic attack of the ring nitrogen atom (N-3) onto the carbonyl carbon of the C-4 propanoyl group. This would proceed through a tetrahedral intermediate, leading to the migration of the acyl group from the carbon at C-4 to the nitrogen at N-3. The thermodynamic stability of the starting material versus the rearranged product often dictates the feasibility and direction of the equilibrium.

Photochemical rearrangements are also a known transformation pathway for oxazolones. biointerfaceresearch.com Upon irradiation with UV light, unsaturated oxazolones can undergo E/Z isomerization around the exocyclic double bond if one is present. researchgate.net While the title compound lacks an exocyclic double bond, photochemical energy can induce other rearrangements, such as ring-opening and re-cyclization to form different heterocyclic systems or decarboxylation upon flash vacuum pyrolysis to yield acylamines. biointerfaceresearch.com The specific products formed depend heavily on the substitution pattern and the reaction conditions.

Functionalization at C-2 and C-4 Positions of the Oxazolone Ring

The C-2 and C-4 positions of the oxazolone ring are crucial for its chemical versatility, allowing for the introduction of a wide range of functional groups. sphinxsai.com The reactivity at these sites is governed by the electronic properties of the ring and its substituents.

Alkylation and Arylation Reactions

The C-4 position of this compound is the primary site for alkylation and arylation. The acidity of the α-hydrogen on the propanoyl side chain facilitates the formation of a nucleophilic enolate upon treatment with a base. biointerfaceresearch.com This enolate can then react with various electrophiles, such as alkyl halides or aryl halides, to form new carbon-carbon bonds at the C-4 position (specifically, on the methylene carbon of the original propanoyl group).

Arylation of the oxazolone enolate has been demonstrated using several methods, including palladium-catalyzed cross-coupling with aryl bromides and nucleophilic aromatic substitution (SNAr) with highly electron-deficient arenes like perfluoroarenes. nih.gov The SNAr pathway is particularly efficient, providing rapid access to highly fluorinated non-natural amino acid derivatives after hydrolysis of the oxazolone ring. nih.gov The reaction shows high regioselectivity for the C-4 position over other potential nucleophilic sites like C-2 or the ring oxygen. nih.gov

Below is a table summarizing representative conditions for the C-4 arylation of oxazolone enolates.

| Reaction Type | Arylating Agent | Base/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| SNAr | Pentafluoropyridine | DIPEA | Acetonitrile | Room Temperature, 20 min | nih.gov |

| Pd-catalyzed Cross-Coupling | Aryl Bromides | Pd(OAc)₂ / Ligand | - | - | nih.gov |

| Ag-mediated Arylation | Diaryliodonium Salts | Ag-mediator | - | - | nih.gov |

Alkylation reactions proceed via a similar mechanism, where the enolate generated at C-4 attacks an alkyl halide in an SN2 reaction to yield 4,4-disubstituted azlactones. biointerfaceresearch.commasterorganicchemistry.com

Condensation Reactions with Carbonyl Compounds

The activated methylene group of the C-4 propanoyl substituent is a prime site for condensation reactions with aldehydes and ketones. This transformation is a variant of the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org

In this reaction, a base is used to deprotonate the methylene carbon of the propanoyl group, generating a potent nucleophilic enolate. researchgate.net This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to form a new α,β-unsaturated ketone system, creating a C=C bond exocyclic to the propanoyl group. wikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an amine salt (e.g., ammonium (B1175870) acetate), to avoid self-condensation of the aldehyde or ketone reactant. wikipedia.orgorganic-chemistry.org A variety of catalysts have been employed to promote Knoevenagel condensations, including Lewis acids and heterogeneous catalysts, often under mild conditions. organic-chemistry.orgsciforum.net

The general mechanism involves:

Base-catalyzed formation of the enolate from this compound.

Nucleophilic addition of the enolate to the carbonyl group of the aldehyde/ketone.

Protonation of the resulting alkoxide to form an aldol (B89426) intermediate.

Base- or acid-catalyzed dehydration of the aldol to yield the final conjugated enone product.

This reaction pathway provides a powerful method for extending the carbon framework and synthesizing complex, highly functionalized oxazolone derivatives.

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 4 Propanoyl 1,3 Oxazol 5 4h One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Phenyl-4-propanoyl-1,3-oxazol-5(4H)-one, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete and unambiguous assignment of all proton and carbon signals.

Detailed ¹H NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The phenyl group, propanoyl side chain, and the chiral proton on the oxazolone (B7731731) ring all exhibit characteristic chemical shifts and coupling patterns.

The protons of the phenyl ring are expected to appear in the aromatic region, typically between 7.4 and 8.1 ppm. The ortho-protons are likely the most deshielded due to the inductive effect and anisotropy of the C=N bond to which the ring is attached. The propanoyl group should present as a classic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons adjacent to a methyl group, and a triplet for the terminal methyl (-CH₃) protons. The single proton at the C4 position is a methine (CH) group and, being situated between two carbonyl groups and adjacent to the ring nitrogen, is expected to be significantly deshielded.

Expected ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl (ortho) | 7.9 - 8.1 | Doublet (d) or Multiplet (m) | ~ 7-8 |

| Phenyl (meta/para) | 7.4 - 7.6 | Multiplet (m) | ~ 7-8 |

| C4-H | 4.5 - 4.8 | Triplet (t) | ~ 7 |

| Propanoyl -CH₂- | 2.8 - 3.1 | Quartet (q) | ~ 7.2 |

¹³C NMR Analysis and Correlation with Structural Features

The ¹³C NMR spectrum provides one signal for each unique carbon atom. The spectrum for this compound is expected to display a total of 10 distinct signals, as the phenyl ring carbons C2'/C6' and C3'/C5' are equivalent due to free rotation. The most downfield signals will correspond to the carbonyl carbons. The lactone carbonyl (C5) in a five-membered ring is typically found at a very high chemical shift, potentially around 175-180 ppm. The ketone carbonyl of the propanoyl group (C1'') is also significantly deshielded, appearing above 200 ppm. The C2 carbon, part of the C=N double bond, is also expected in the downfield region.

Expected ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (Lactone C=O) | 175 - 180 |

| C1'' (Ketone C=O) | 205 - 210 |

| C2 (Oxazole C=N) | 160 - 165 |

| C1' (Phenyl, ipso) | 128 - 132 |

| C2', C6' (Phenyl, ortho) | 127 - 129 |

| C3', C5' (Phenyl, meta) | 129 - 131 |

| C4' (Phenyl, para) | 132 - 134 |

| C4 (Chiral Center) | 65 - 75 |

| C2'' (Propanoyl -CH₂-) | 35 - 40 |

2D NMR Techniques (COSY, HSQC, HMBC) for Full Structural Assignment

To definitively connect the proton and carbon skeletons, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A crucial correlation would be observed between the methylene quartet (~3.0 ppm) and the methyl triplet (~1.2 ppm) of the propanoyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR. For example, the signal at ~4.6 ppm in the ¹H spectrum would correlate to the carbon signal at ~70 ppm in the ¹³C spectrum, assigning this to C4.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying longer-range (2-3 bond) ¹H-¹³C couplings, which establishes the connectivity between different functional groups and identifies quaternary (non-protonated) carbons. Key expected correlations include:

The C4-H proton (~4.6 ppm) showing a correlation to the ketone carbonyl carbon C1'' (~208 ppm) and the lactone carbonyl C5 (~177 ppm), confirming the placement of the propanoyl group at the C4 position.

The ortho-protons of the phenyl ring (~8.0 ppm) showing a correlation to the C2 carbon (~162 ppm) of the oxazole (B20620) ring, confirming the phenyl substitution at C2.

The methylene protons of the propanoyl group (~3.0 ppm) showing a correlation to the C4 carbon, further solidifying the structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), which correspond to specific bond vibrations.

Characteristic Carbonyl and Heterocyclic Ring Vibrations

The most prominent features in the IR spectrum of this compound are expected to be the carbonyl stretching vibrations. The molecule contains two distinct carbonyl groups: the lactone carbonyl within the five-membered ring (an enol-lactone) and the ketone carbonyl of the propanoyl side chain.

Lactone C=O Stretch: The carbonyl group within a five-membered ring, particularly an unsaturated one like an oxazolone, experiences significant ring strain. This leads to a characteristic absorption at a high wavenumber, predicted to be in the 1810-1830 cm⁻¹ range. This peak is often very strong and sharp.

Ketone C=O Stretch: The acyclic ketone of the propanoyl group is expected to absorb in the typical region for aliphatic ketones, around 1715-1725 cm⁻¹ .

C=N Stretch: The imine double bond within the oxazole ring should produce a stretching vibration in the region of 1650-1670 cm⁻¹ .

C-O-C Stretch: The C-O-C single bond stretch of the lactone is also a characteristic strong band, typically appearing in the 1150-1250 cm⁻¹ region.

In Raman spectroscopy, the symmetric vibrations are often more intense. Therefore, the symmetric stretching of the phenyl ring, typically around 1600 cm⁻¹, would be a prominent feature. The carbonyl stretches would also be visible, though often weaker than in the IR spectrum.

Hydrogen Bonding Interactions through IR Spectral Shifts

The title compound possesses several hydrogen bond acceptor sites (the carbonyl oxygens and the ring nitrogen), but no donor protons. To study its hydrogen bonding capabilities, one could compare its IR spectrum in a non-polar solvent (like hexane) with that in a hydrogen-bond donating solvent (like methanol).

Upon formation of an intermolecular hydrogen bond between the solvent's hydroxyl proton (e.g., from methanol) and one of the carbonyl oxygens of the oxazolone, the C=O double bond is slightly weakened and elongated. This weakening of the bond would result in a lower vibrational frequency. Therefore, a red-shift (a shift to lower wavenumber) of the C=O stretching bands would be observed. The magnitude of this shift would provide insight into the strength of the hydrogen bonding interaction at each carbonyl site. A larger shift would imply a stronger hydrogen bond. It is anticipated that the ketone carbonyl would be a more accessible hydrogen bond acceptor than the lactone carbonyl, potentially showing a more pronounced shift.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of the compound is C12H11NO3, with a calculated monoisotopic mass of 217.0739 g/mol . nih.gov HRMS analysis is expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), which confirms the elemental formula and rules out other potential structures with the same nominal mass.

Fragmentation Pathways and Structural Confirmation

Electron ionization mass spectrometry (EI-MS) of this compound is anticipated to produce a series of characteristic fragment ions that provide structural confirmation. While the direct mass spectrum for this specific compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of similar oxazolone derivatives and related structures. nih.govresearchgate.netmdpi.com

A primary fragmentation event is the cleavage of the propanoyl group. This can occur via alpha-cleavage to the carbonyl group, leading to the loss of an ethyl radical (•C2H5) to form an acylium ion, or through the loss of a neutral ketene (B1206846) molecule (CH2=C=O). Another significant fragmentation pathway involves the formation of the stable benzoyl cation (C6H5CO+) at m/z 105. This ion is a common feature in the mass spectra of compounds containing a benzoyl moiety.

Further fragmentation of the oxazolone ring itself can occur. The ring can undergo cleavage to lose carbon monoxide (CO) and other small neutral molecules. Studies on related deprotonated N-benzoylpeptides have shown the formation of deprotonated 2-phenyl-5-oxazolone, which subsequently loses carbon dioxide (CO2). nih.gov This suggests that the oxazolone ring system is a key player in the fragmentation cascade.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 217 | [C12H11NO3]+• | Molecular Ion |

| 188 | [C10H6NO3]+ | Loss of •C2H5 from the propanoyl group |

| 160 | [C9H6NO2]+ | Loss of propanoyl group and subsequent rearrangement |

| 105 | [C7H5O]+ | Benzoyl cation |

| 77 | [C6H5]+ | Phenyl cation, from loss of CO from benzoyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is used to characterize its chromophoric system.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The chromophoric system of the molecule consists of the phenyl ring, the C=N double bond, and the C=O group within the oxazolone ring, all of which are in conjugation.

Research on similar 4-substituted-2-phenyloxazol-5-ones has shown that these compounds typically display strong absorption maxima (λmax) in the ultraviolet region. researchgate.net For instance, various 4-aryliden-2-phenyloxazol-5(4H)-ones exhibit λmax values in the range of 392-464 nm, which are attributed to the extended π-electron system. researchgate.net The propanoyl group at the 4-position of the target compound is an auxochrome that can influence the position and intensity of the absorption bands. It is anticipated that this compound will have a primary absorption band in the UV region, likely arising from the conjugated system encompassing the phenyl and oxazolone rings. Weaker n → π* transitions associated with the carbonyl groups are also expected at longer wavelengths.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 400 | Phenyl ring conjugated with the oxazolone system |

| n → π | > 350 | Carbonyl groups |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and conformation.

Determination of Molecular Geometry and Conformational Preferences

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one nih.govresearchgate.net and 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one, nih.govresearchgate.net allows for a detailed prediction of its molecular geometry.

The central 1,3-oxazol-5(4H)-one ring is expected to be nearly planar. In related structures, the root-mean-square deviation of the fitted atoms of the oxazole ring is very small, indicating a high degree of planarity. nih.gov The phenyl ring at the 2-position is likely to be slightly twisted out of the plane of the oxazolone ring. Dihedral angles between these two rings in similar compounds have been reported to be in the range of 7-12°. nih.govnih.gov

The propanoyl group at the 4-position introduces additional conformational flexibility. The orientation of the propanoyl group relative to the oxazolone ring will be influenced by steric and electronic factors to adopt the most energetically favorable conformation. The crystal packing will be stabilized by intermolecular interactions such as C—H···O hydrogen bonds. nih.govresearchgate.net

Table 3: Predicted Key Geometric Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value/Range | Reference/Basis |

| Oxazolone Ring Geometry | Near Planar | X-ray data of related oxazolones nih.gov |

| Dihedral Angle (Phenyl - Oxazolone) | 7 - 12° | X-ray data of related oxazolones nih.govnih.gov |

| C=O Bond Length (lactone) | ~1.35 - 1.40 Å | General values for lactones |

| C=N Bond Length | ~1.28 - 1.32 Å | General values for imines |

| Conformation of Propanoyl Group | Staggered relative to C4-H bond | Minimization of steric hindrance |

Crystal Packing Analysis and Intermolecular Interactions

Following a comprehensive search of available scientific literature, no specific crystallographic data or detailed analysis of the intermolecular interactions for this compound could be retrieved. The subsequent sections on C-H···O, C-H···π, and π-π interactions, along with their corresponding data tables, cannot be generated without experimental or computational structural studies, which appear to be unpublished or unavailable in the public domain for this specific compound.

While research exists on the crystal structures of related oxazolone derivatives, the strict focus of this article on this compound prevents the inclusion of data from these analogues. The precise nature of intermolecular forces is highly dependent on the specific substituents and their spatial arrangement, making extrapolation from similar compounds scientifically unsound for a detailed analysis.

Further research, including single-crystal X-ray diffraction analysis of this compound, would be required to elucidate its crystal packing and the specific intermolecular interactions that govern its solid-state architecture. Such studies would provide the necessary data to populate the intended subsections with accurate and detailed research findings.

Theoretical and Computational Investigations of 2 Phenyl 4 Propanoyl 1,3 Oxazol 5 4h One

Quantum Chemical Calculations (DFT)

Geometry Optimization and Conformational Analysis

No published studies containing data on the optimized geometry, bond lengths, bond angles, or conformational analysis of 2-Phenyl-4-propanoyl-1,3-oxazol-5(4H)-one were found. Such a study would typically involve DFT methods to identify the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Band Gaps

Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the existing literature. This analysis is crucial for understanding the molecule's electronic transitions, reactivity, and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map for this specific compound has not been published. MEP analysis is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Spectroscopic Property Prediction through Computational Methods

Simulated NMR, IR, and UV-Vis Spectra

There are no available computational studies that present simulated Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound. These simulations provide valuable comparisons for experimental data and aid in spectral interpretation.

Vibrational Analysis and Assignment of Modes

A detailed vibrational analysis with assignments of specific vibrational modes for this compound, derived from computational methods, is not present in the reviewed scientific literature. This type of analysis helps to understand the molecule's dynamic behavior and interpret experimental IR and Raman spectra.

Reaction Mechanism Modeling

Theoretical and computational chemistry provides powerful tools to elucidate the complex reaction mechanisms of heterocyclic compounds such as this compound. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and energetic barriers, offering a detailed molecular-level understanding of chemical transformations.

Computational Studies on Ring Opening and Rearrangement Pathways

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in exploring the reactivity of the 1,3-oxazol-5(4H)-one ring system. The core of this heterocycle, also known as an azlactone, possesses both electrophilic and pro-nucleophilic sites, making it susceptible to various transformations. rsc.org Key investigated pathways for analogous systems include ring-opening and rearrangement reactions, which are fundamental to the synthetic utility of this class of compounds. nih.govresearchgate.net

One of the most studied reactions is the nucleophilic attack at the C5 carbonyl carbon, leading to ring-opening . This process is crucial for the use of oxazolones as activated amino acid synthons. nih.gov Catalyst-free ring-opening of azlactones has even been demonstrated in water microdroplets, suggesting that the reaction can proceed rapidly under specific conditions. rsc.org Computational models can simulate this process by mapping the reaction coordinate of a nucleophile (e.g., an alcohol or amine) approaching the carbonyl group, leading to a tetrahedral intermediate that subsequently collapses to the ring-opened product.

Another significant pathway involves the enolization of the oxazolone (B7731731) ring. The proton at the C4 position is acidic, and its abstraction can lead to the formation of an enolate intermediate. This process is often the first step in racemization or epimerization reactions, a critical consideration in stereoselective synthesis. acs.orgnih.gov DFT studies on similar azlactones have suggested that a base-mediated equilibrium after the formation of the oxazolone heterocycle is a viable pathway for this process. acs.orgnih.gov The enolate can also participate in various carbon-carbon bond-forming reactions.

Computational models for a representative azlactone system have explored two primary mechanisms for epimerization: keto-enol tautomerism and a base-mediated pathway. The calculations, often performed at levels of theory like B3LYP-D3/6-31++G(d,p)//B3LYP/6-31G(d), indicate that the base-mediated pathway generally has lower activation barriers, making it more kinetically favorable at room temperature. acs.orgnih.gov

Table 1: Illustrative Calculated Energies for Azlactone Rearrangement Pathways

| Pathway | Intermediate/Transition State | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Base-Mediated | Reactant Complex | 0.0 | 0.0 | 0.0 |

| Transition State 1 (Proton Abstraction) | +12.5 | +12.3 | +22.1 | |

| Enolate Intermediate | -5.7 | -5.9 | +4.5 | |

| Transition State 2 (Protonation) | +11.9 | +11.7 | +21.5 | |

| Product Complex | -0.2 | -0.1 | -0.3 | |

| Keto-Enol Tautomerism | Reactant | 0.0 | 0.0 | 0.0 |

| Transition State | +45.2 | +44.8 | +45.5 | |

| Enol Tautomer | +20.1 | +19.8 | +20.5 |

Note: Data is representative and adapted from studies on analogous azlactone systems for illustrative purposes. acs.orgnih.gov ΔE = Electronic Energy, ΔH = Enthalpy, ΔG = Gibbs Free Energy.

Transition State Analysis for Key Transformations

Transition State (TS) analysis is a cornerstone of reaction mechanism modeling, providing critical insights into the kinetics of a chemical reaction. The transition state represents the highest energy point along the lowest energy path between a reactant and an intermediate or product. By locating and characterizing the TS, chemists can calculate the activation energy (reaction barrier), which governs the reaction rate.

For the 1,3-oxazol-5(4H)-one system, TS analysis has been applied to understand key transformations such as ring-opening and epimerization. acs.org In a base-mediated epimerization, for instance, computational methods locate the transition state for the proton abstraction from C4 by a base. The geometry of this TS typically shows an elongated C4-H bond and the incipient formation of a bond between the hydrogen and the base. acs.orgnih.gov Vibrational frequency calculations are performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Distortion/interaction analysis, also known as the activation strain model, is a powerful technique used to dissect the activation energy into two components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int). researchgate.net

Distortion Energy: The energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state.

Interaction Energy: The actual interaction (e.g., steric, electrostatic) between the distorted reactants in the transition state.

This analysis provides a quantitative understanding of the factors controlling the reaction barrier. For example, in a hypothetical nucleophilic attack on this compound, the model would quantify the energy needed to pucker the oxazolone ring and distort the nucleophile, as well as the stabilizing interaction energy as the new bond begins to form.

Table 2: Representative Distortion/Interaction Analysis for a Bimolecular Transition State

| Parameter | Energy (kcal/mol) | Description |

| Activation Energy (ΔE‡) | +15.0 | Overall energy barrier for the reaction. |

| Distortion Energy (ΔEdist) | +25.5 | Energy required to distort reactants into their TS geometry. |

| * ΔEdist (Oxazolone) | +14.2 | Energy to distort the oxazolone molecule. |

| * ΔEdist (Nucleophile) | +11.3 | Energy to distort the attacking nucleophile. |

| Interaction Energy (ΔEint) | -10.5 | Stabilizing interaction between the distorted molecules in the TS. |

Note: This table presents hypothetical data for illustrative purposes, based on the principles of distortion/interaction analysis. researchgate.net

Advanced Computational Techniques

Beyond static models of reaction pathways, advanced computational techniques offer dynamic and predictive insights into the behavior and properties of this compound.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical calculations are excellent for describing electronic structure and reaction energies, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation over time. dergipark.org.tr

For this compound, MD simulations can elucidate its conformational flexibility. The molecule possesses several rotatable bonds: the C2-phenyl bond, the C4-propanoyl bond, and the bonds within the propanoyl side chain. MD simulations can explore the potential energy landscape associated with the rotation around these bonds, identifying low-energy conformers and the barriers to their interconversion. This is particularly important for understanding how the molecule might orient itself to interact with other molecules, such as in a solvent or at the active site of a catalyst.

A typical MD simulation involves:

System Setup: Placing the molecule in a simulation box, often with an explicit solvent (like water or an organic solvent) to mimic solution-phase conditions.

Energy Minimization: Optimizing the initial geometry to remove any unfavorable steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure, allowing the system to reach a stable state.

Production Run: Running the simulation for a set amount of time (from nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory can provide key metrics such as the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to measure the molecule's compactness. mdpi.com

Table 3: Illustrative Output from a Molecular Dynamics Simulation

| Simulation Parameter | Value/Range | Description |

| Simulation Time | 100 ns | Total duration of the production run. |

| Force Field | AMBER / GROMOS | A set of parameters used to describe the potential energy of the system. |

| Temperature | 298 K (25 °C) | The simulated temperature of the system. |

| RMSD (Backbone) | 0.2 - 0.4 nm | Provides a measure of the structural stability over time. |

| Radius of Gyration (Rg) | 2.7 - 2.9 nm | Indicates the compactness of the molecule's conformation. |

| Key Dihedral Angles | Phenyl: 30-60°; Propanoyl: 45-75° | Range of observed rotation around key chemical bonds. |

Note: Data is representative of a typical MD simulation for a small organic molecule and is for illustrative purposes. mdpi.com

QSAR Studies for Understanding Structure-Property Relationships (excluding biological outcome prediction)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their physicochemical properties. nih.govresearchgate.net While widely used in drug discovery to predict biological activity, QSAR can also be applied to model fundamental chemical properties, such as solubility, reactivity, or chromatographic retention time, without considering biological outcomes. mdpi.com

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to understand how structural modifications affect a specific physical property. The process involves:

Data Set Assembly: Compiling a set of structurally related oxazolone derivatives with experimentally measured values for a specific property (e.g., reaction rate constant for hydrolysis).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure. nih.gov

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the property. bas.bg The model's predictive power is rigorously validated.

The resulting QSAR equation can identify which structural features are most influential for a given property. For example, a model might reveal that the rate of a particular reaction is strongly correlated with the electronic properties of a substituent on the phenyl ring and the steric bulk of the C4 acyl chain.

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

| Constitutional (1D/2D) | Molecular Weight, Number of Rings, Atom Counts | Basic structural composition and connectivity. |

| Topological (2D) | Wiener Index, Kier & Hall Shape Indices | Molecular size, shape, and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Three-dimensional size and shape. |

| Electronic (3D) | Dipole Moment, HOMO/LUMO Energies | Electron distribution and frontier molecular orbitals. |

| Physicochemical (3D) | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Hydrophobicity and polarizability. |

Note: This table lists general classes of descriptors relevant to QSAR modeling. nih.govbas.bg

Applications of 2 Phenyl 4 Propanoyl 1,3 Oxazol 5 4h One in Organic Synthesis

Synthesis of Alpha-Amino Acids and Peptides

Oxazolones are fundamentally cyclic anhydrides of N-acyl alpha-amino acids and are pivotal in the study of peptide chemistry. researchgate.net Their reactions are central to forming peptide bonds and creating non-canonical amino acid derivatives.

Stereoselective Approaches to α-Amino Acid Derivatives

The 2-Phenyl-4-propanoyl-1,3-oxazol-5(4H)-one ring is susceptible to nucleophilic attack, primarily at the C5 carbonyl carbon. This reaction opens the ring to generate N-benzoyl-α-aminoketone derivatives. The propanoyl group at the C4 position becomes a key structural feature of the resulting acyclic product.

The general mechanism involves the attack of a nucleophile (e.g., water, alcohols, amines), which cleaves the acyl-oxygen bond and opens the oxazolone (B7731731) ring. This process yields an N-acylated amino acid derivative. The stereochemistry at the C4 position can be controlled or influenced through the use of chiral nucleophiles, chiral catalysts, or by performing subsequent stereoselective transformations on the resulting product. nih.govnih.gov This methodology is a cornerstone for producing valuable non-canonical amino acids, which are crucial building blocks in modern drug discovery. nih.gov

Utilization in Peptide Mimetic Synthesis

Recent research has highlighted the critical role of oxazolones as key intermediates in prebiotic peptide synthesis and chain extension. nih.gov this compound can act as an activated amino acid monomer. In the presence of another amino acid, the nucleophilic amino group of the free amino acid attacks the oxazolone's carbonyl group. This ring-opening addition results in the formation of a new peptide bond, effectively extending the peptide chain. nih.gov

This reactivity allows for the incorporation of the specific structural motif defined by the oxazolone into a growing polypeptide chain, a fundamental strategy in the synthesis of peptide mimetics. These mimetics are designed to replicate the biological activity of natural peptides but with improved stability or modified function. The process can exhibit strong chiral preference, providing a route to chirally pure polypeptides. nih.gov This application is particularly significant as it connects simple amino acid precursors to complex, functional polypeptide structures.

Formation of Diverse Heterocyclic Scaffolds

The reactivity of this compound extends beyond amino acid synthesis, establishing it as a powerful synthon for constructing a variety of heterocyclic systems. researchgate.netnih.gov Through reactions with different binucleophiles, the oxazolone ring can be opened and re-closed into new five- or six-membered rings.

Construction of Imidazole (B134444) and Pyrazolone (B3327878) Derivatives

The reaction of oxazolones with nitrogen-based nucleophiles is a well-established method for synthesizing nitrogen-containing heterocycles like imidazoles and pyrazolones.

Imidazoles: Imidazole derivatives can be synthesized from this compound by condensation with various nitrogen-containing compounds. For example, reacting the oxazolone with reagents such as hydrazine (B178648) sulfate (B86663) or 2,4-dinitrophenylhydrazine (B122626) in a suitable solvent like pyridine (B92270) leads to the formation of substituted imidazole-5-one derivatives. sustech.edu The reaction proceeds via nucleophilic attack by the hydrazine on the oxazolone carbonyl, followed by ring opening and subsequent intramolecular cyclization with the elimination of water to form the new imidazole ring. sustech.edunih.govresearchgate.net

Pyrazolones: While direct synthesis from this specific oxazolone is not extensively documented, a mechanistically sound pathway involves its reaction with hydrazine or substituted hydrazines. The standard synthesis of pyrazolones involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.com The 4-acyl-oxazolone can act as a synthetic equivalent of a 1,3-dicarbonyl compound. Nucleophilic attack by hydrazine at the C5 carbonyl would open the ring to form an N-acyl-α-aminoketone hydrazide intermediate. This intermediate possesses the necessary functionality to undergo a subsequent intramolecular cyclization to yield a highly substituted pyrazolone derivative.

| Starting Material | Reagent | Product Scaffold | Reaction Type |

| This compound | Hydrazine Derivatives (e.g., Hydrazine Sulfate) | Imidazole-5-one | Condensation / Cyclization sustech.edu |

| This compound | Hydrazine | Pyrazolone | Ring-opening / Cyclocondensation |

Synthesis of Oxazole (B20620), β-Lactam, and Pyrrole (B145914) Compounds

The oxazolone is also a precursor to other important heterocyclic cores through cycloaddition and rearrangement reactions.

Oxazoles: While it may seem redundant, one oxazolone can be converted into a different, more substituted oxazole. This transformation involves a nucleophilic ring-opening of the starting this compound to form a functionalized enamide intermediate. nih.govresearchgate.net This intermediate can then undergo an intramolecular cyclization, often catalyzed by a metal such as copper or silver, to form a new, stable 2,4,5-trisubstituted oxazole ring. nih.govresearchgate.netijpsonline.com

β-Lactams: The four-membered β-lactam ring, the core of penicillin and related antibiotics, can be synthesized using the Staudinger [2+2] cycloaddition. nih.govorganic-chemistry.org In this reaction, the oxazolone serves as a ketene (B1206846) precursor. Upon thermal or chemical activation, the oxazolone can lose carbon monoxide to generate a transient acylamino ketene. This highly reactive ketene then undergoes a [2+2] cycloaddition with an imine (a Schiff base) to produce the β-lactam ring with predictable stereochemistry. nih.gov

Pyrroles: The synthesis of substituted pyrroles from oxazolones is a known transformation that typically proceeds via a [3+2] cycloaddition reaction. rsc.org The oxazolone, or a tautomeric form, can react with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). The initial cycloaddition is followed by the extrusion of a stable molecule, usually carbon dioxide, to yield a highly functionalized pyrrole derivative. rsc.org

| Starting Material | Reagent | Product Scaffold | Reaction Type |

| This compound | Nucleophile, then Metal Catalyst (e.g., Cu, Ag) | Substituted Oxazole | Ring-opening / Recyclization nih.govresearchgate.net |

| This compound | Imine (Schiff Base) | β-Lactam | [2+2] Staudinger Cycloaddition nih.govnih.gov |

| This compound | Alkyne (e.g., DMAD) | Pyrrole | [3+2] Cycloaddition / Extrusion rsc.org |

Generation of Quinazoline-Based Architectures

Quinazolinones are a class of fused heterocycles with a broad range of pharmacological activities. This compound is an effective building block for creating complex molecules containing this scaffold. The synthesis is typically achieved by reacting the oxazolone with a substituted anthranilic acid derivative or a pre-formed amino-quinazoline. ptfarm.pl

A key example is the reaction with 2-hydrazino-3-methyl-4(3H)-quinazolinone. nih.gov In this process, the exocyclic amino group of the quinazolinone acts as a nucleophile, attacking the C5 carbonyl of the oxazolone ring. This leads to the cleavage of the oxazolone and the formation of an acyclic intermediate, which then undergoes an intramolecular condensation and dehydration to yield a new, complex heterocyclic system where an imidazolinone ring is fused or appended to the quinazolinone framework. nih.gov This strategy provides a direct route to elaborate quinazoline-based structures. ptfarm.plnih.govorganic-chemistry.org

| Starting Material | Reagent | Product Scaffold | Reaction Type |

| This compound | 2-Amino-substituted Benzamides / Quinazolinones | Quinazoline Derivative | Condensation / Annulation ptfarm.plnih.gov |

Precursor for Complex Natural Product Synthesis

No specific studies were identified that describe the use of this compound as a direct precursor for the synthesis of complex natural products.

Design and Synthesis of Chemically Active Compounds

While the general class of oxazolones serves as a scaffold for various chemically active compounds, researchgate.netnih.gov there is no specific information available on the design and synthesis of new active compounds derived directly from this compound.

Development of Enzyme Inhibitors (Mechanistic Studies)

Building Blocks for Libraries of Novel Chemical Entities

There is no evidence in the reviewed literature to suggest that this compound has been used as a building block for the generation of libraries of novel chemical entities.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The classical Erlenmeyer-Plochl reaction has been a mainstay for the synthesis of oxazolones, typically involving the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride (B1165640). sphinxsai.comdtu.dkbiointerfaceresearch.com However, modern synthetic chemistry demands more efficient and environmentally benign methodologies.

Future research will likely focus on developing catalytic, one-pot procedures that minimize waste and energy consumption. The use of heterogeneous catalysts, such as zinc oxide (ZnO) or solid-supported acids, offers advantages like easy separation and reusability, contributing to a more sustainable process. researchgate.net Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted methods have also emerged as powerful tools for accelerating reaction rates and improving yields in the synthesis of related heterocyclic compounds, representing a promising avenue for the production of 2-Phenyl-4-propanoyl-1,3-oxazol-5(4H)-one. biointerfaceresearch.commdpi.com

A particularly innovative approach would be the direct synthesis from readily available carboxylic acids, bypassing the need for pre-formed N-acylglycines. nih.gov This could involve activation with a reagent like a triflylpyridinium salt, followed by reaction with an appropriate isocyanide derivative. nih.gov Such methods broaden the substrate scope and functional group tolerance. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Methods for Oxazolone (B7731731) Synthesis

| Method | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| Catalytic Condensation | L-Proline | Environmentally benign, efficient, mild conditions | researchgate.net |

| Solid Acid Catalysis | Alum (Al₂(SO₄)₃) | Inexpensive, readily available, efficient | |

| Microwave-Assisted Synthesis | Palladium(II) acetate (B1210297) / Solvent-free | Rapid reaction times, high yields, reduced solvent waste | biointerfaceresearch.com |

| Mechanochemical Synthesis | Grinding / Solvent-free | High efficiency, minimal solvent use, eco-friendly |

Exploration of Underutilized Reactivity Modes

Oxazol-5(4H)-ones are recognized as highly versatile synthetic intermediates, primarily due to the multiple electrophilic centers and the ability of the ring to undergo nucleophilic attack. researchgate.netresearchgate.net The most common reaction is the ring-opening by nucleophiles such as water, alcohols, or amines to yield α-amino acids and their derivatives. researchgate.net

However, the full reactive potential of this compound remains to be explored. The propanoyl group at the C4 position is a key feature that invites investigation into enolate-type chemistry, allowing for further functionalization at the alpha-position of the ketone. Furthermore, the oxazolone ring itself can behave as a 1,3-dipole in cycloaddition reactions, providing access to complex polycyclic and heterocyclic systems that are otherwise difficult to synthesize. researchgate.netresearchgate.net Research into diastereoselective and enantioselective transformations, perhaps using chiral catalysts, could unlock pathways to stereochemically rich molecules derived from this scaffold. researchgate.net

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The characterization of oxazolones and their reaction products typically relies on standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. dtu.dk For instance, the carbonyl group of the oxazolone ring exhibits a characteristic stretching vibration in the IR spectrum. dtu.dk

Future investigations would benefit immensely from the application of advanced, in situ spectroscopic techniques. Process Analytical Technology (PAT), utilizing methods such as real-time FT-IR or Raman spectroscopy, could enable continuous monitoring of reaction kinetics, the formation of intermediates, and the yield of this compound during its synthesis. This would allow for precise process control and optimization, leading to improved efficiency and safety. These techniques can provide a wealth of data on reaction mechanisms that is not accessible through traditional offline analysis.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H-NMR (CDCl₃) | CH (C4 position) | δ: ~4.5-5.0 ppm | researchgate.net |

| CH₂ (propanoyl) | δ: ~2.8-3.2 ppm | nih.gov | |

| CH₃ (propanoyl) | δ: ~1.1-1.3 ppm | nih.gov | |

| Phenyl protons | δ: ~7.4-8.1 ppm | researchgate.netdtu.dk | |

| ¹³C-NMR (CDCl₃) | C=O (lactone, C5) | δ: ~165-168 ppm | nih.gov |

| C=N (C2) | δ: ~160-163 ppm | nih.gov | |

| C=O (ketone, propanoyl) | δ: ~200-205 ppm | General | |

| CH (C4) | δ: ~65-75 ppm | General | |

| IR (CHCl₃) | C=O stretch (lactone) | ν: ~1820-1830 cm⁻¹ | researchgate.net |

Note: These are predicted values based on structurally similar compounds and general spectroscopic principles. Actual values would require experimental verification.

Deeper Theoretical Insights into Electronic Structure and Dynamics

Computational chemistry offers a powerful lens for understanding the fundamental properties of molecules. While experimental work provides essential data, theoretical calculations can rationalize observed reactivity and predict new chemical behaviors. For related oxazolones, methods like Density Functional Theory (DFT) have been used to analyze the origin of stereoselectivity in their reactions. researchgate.net